2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid typically involves the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxycarbonyl group: This step often involves esterification reactions using methanol and a suitable carboxylic acid derivative.
Formation of the acetic acid moiety: This can be accomplished through various methods, including the use of acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]propanoic acid
- 2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]butanoic acid
Uniqueness
2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetic acid moiety, for example, may enhance its solubility and reactivity compared to similar compounds with longer alkyl chains.
Properties
IUPAC Name |
2-(6-methoxycarbonyl-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5S/c1-17-10(16)7-4(2-5(13)14)6-8(15)11-3-12-9(6)18-7/h3H,2H2,1H3,(H,13,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMNTIAWLXKDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CNC2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.